molecular formula C16H23N5O2 B13998277 8-(Azepan-1-yl)-1,9-dimethyl-3-prop-2-enylpurine-2,6-dione CAS No. 7468-16-8

8-(Azepan-1-yl)-1,9-dimethyl-3-prop-2-enylpurine-2,6-dione

Katalognummer: B13998277
CAS-Nummer: 7468-16-8
Molekulargewicht: 317.39 g/mol
InChI-Schlüssel: QHNAKTJUAQCKHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Azepan-1-yl)-1,9-dimethyl-3-prop-2-enylpurine-2,6-dione is a synthetic compound with a complex molecular structure It belongs to the class of purine derivatives, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Azepan-1-yl)-1,9-dimethyl-3-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

8-(Azepan-1-yl)-1,9-dimethyl-3-prop-2-enylpurine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .

Wissenschaftliche Forschungsanwendungen

8-(Azepan-1-yl)-1,9-dimethyl-3-prop-2-enylpurine-2,6-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-(Azepan-1-yl)-1,9-dimethyl-3-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(Azepan-1-yl)-1,9-dimethyl-3-prop-2-enylpurine-2,6-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the azepane ring and purine core makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

7468-16-8

Molekularformel

C16H23N5O2

Molekulargewicht

317.39 g/mol

IUPAC-Name

8-(azepan-1-yl)-1,9-dimethyl-3-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C16H23N5O2/c1-4-9-21-13-12(14(22)19(3)16(21)23)17-15(18(13)2)20-10-7-5-6-8-11-20/h4H,1,5-11H2,2-3H3

InChI-Schlüssel

QHNAKTJUAQCKHS-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)N(C(=O)N2CC=C)C)N=C1N3CCCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.